2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol

Kinase inhibition Plk1 targeting Structure-activity relationship

2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol delivers an O-linked pyrimidin-4-amine scaffold with a 5-amino group and 4-O-(2-hydroxyethyl) substitution unavailable in generic pyrimidines. This architecture provides a distinct hinge-binding orientation versus 2-aminopyrimidine analogs used in JAK/FGFR/IKKβ programs. The primary alcohol enables direct esterification, etherification, carbamate or sulfonation—functionality absent in 5-aminopyrimidine (CAS 591-55-9). Suited for ATP-competitive kinase inhibitor SAR, PROTAC degrader linker attachment, and Plk1 selectivity profiling. Supplied at ≥95% purity for reliable conjugation yields. Inquire for bulk pricing.

Molecular Formula C6H9N3O2
Molecular Weight 155.15 g/mol
Cat. No. B13073980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol
Molecular FormulaC6H9N3O2
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESC1=C(C(=NC=N1)OCCO)N
InChIInChI=1S/C6H9N3O2/c7-5-3-8-4-9-6(5)11-2-1-10/h3-4,10H,1-2,7H2
InChIKeySPSORJZRALNMLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol Procurement Guide: Identity, Availability, and Core Specifications


2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol (CAS 1536168-13-4; molecular formula C6H9N3O2; molecular weight 155.15 g/mol) is a pyrimidin-4-amine derivative characterized by an O-linked 2-hydroxyethoxy substituent at the 4-position of the pyrimidine ring. This compound belongs to the broader class of O-linked pyrimidin-4-amine-based compounds [1] and is commercially available as a research-grade building block with a minimum purity specification of 95% . The aminopyrimidine scaffold is widely recognized as a privileged structure in medicinal chemistry for targeting kinase domains, and the O-linked motif provides a specific conformational constraint distinct from N-linked or C-linked analogs [1].

Why 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol Cannot Be Casually Substituted by Other Aminopyrimidine Building Blocks


The substitution pattern of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol—specifically the 5-amino group combined with the 4-O-linked 2-hydroxyethyl moiety—creates a unique hydrogen-bonding and steric profile that cannot be reproduced by common aminopyrimidine alternatives. In the O-linked pyrimidin-4-amine scaffold, the oxygen linker at the 4-position introduces conformational flexibility while maintaining a specific vector for downstream functionalization [1]. Analogs bearing 2-aminopyrimidine cores (e.g., JAK2/FLT3 inhibitors) [2] or 4-amino-substituted variants exhibit fundamentally different binding orientations and pharmacokinetic properties due to altered hinge-binding motifs. Furthermore, the primary alcohol terminus of the 2-hydroxyethoxy group provides a distinct handle for esterification, etherification, or conjugation that is absent in methyl- or unsubstituted pyrimidines, making generic substitution chemically infeasible for applications requiring this specific functionalization point.

Quantitative Comparative Evidence for 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol: Differentiating Specifications and Performance Data


O-Linked 4-Position Substituent Vector: Conformational Differentiation from N-Linked and C-Linked Aminopyrimidine Scaffolds

2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol belongs to a distinct subclass of O-linked pyrimidin-4-amine-based compounds claimed in US Patent 8,093,246 B2 for cancer treatment [1]. The O-linked architecture at the pyrimidine 4-position establishes a fundamentally different three-dimensional vector for substituent projection compared to N-linked aminopyrimidines (e.g., 2-aminopyrimidine JAK inhibitors) [2] or C-linked pyrimidine analogs. This conformational distinction is critical because the O-linker introduces a flexible spacer with a specific bond angle (~109-120°) that directs the terminal functional group into a spatial region distinct from that accessed by directly N-attached or C-attached substituents, potentially affecting kinase hinge-binding geometry and ATP-competitive inhibition profiles [1].

Kinase inhibition Plk1 targeting Structure-activity relationship Scaffold design

Primary Alcohol Functional Handle: Differential Synthetic Utility for Downstream Conjugation

The 2-hydroxyethoxy moiety of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol provides a primary alcohol functional group that serves as a versatile synthetic handle for esterification, etherification, carbamate formation, or sulfonation reactions [1]. This contrasts with the 5-aminopyrimidine parent scaffold (CAS 591-55-9), which lacks the O-linked hydroxyethyl extension and thus offers no primary alcohol functionality . The commercial availability of the target compound at 95% minimum purity ensures that this functional handle is reliably present for synthetic operations without requiring additional deprotection or activation steps.

Synthetic building block Functionalization handle Esterification Drug conjugate

Hydroxy and Alkoxy Pyrimidine Core: Leukotriene Synthesis Inhibition Class Activity Context

The hydroxyethoxy substitution pattern of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol places it within the structural class of 5-(hydroxy or alkoxy)pyrimidines, which have been demonstrated as inhibitors of leukotriene synthesis [1]. In the Pfizer patent US-4711888-A, 2-amino-4-substituted-5-(hydroxy or alkoxy)pyrimidines were shown to inhibit the 5-lipoxygenase pathway, reducing leukotriene production with therapeutic implications for pulmonary, inflammatory, allergic, and cardiovascular diseases [1]. While no direct IC50 data exists for the target compound itself, the presence of the 5-amino group and 4-O-alkoxy substitution aligns with the pharmacophoric requirements for this class activity [1].

Leukotriene synthesis Anti-inflammatory 5-Lipoxygenase pathway Cytoprotection

Plk1 Inhibitor Scaffold Association: Comparative Structural Analysis Against 5-Aminopyrimidine Parent

Pyrimidinamine derivatives structurally related to 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol have been reported as Polo-like kinase 1 (Plk1) inhibitors . Plk1 is a validated oncology target involved in mitotic progression, and aminopyrimidine scaffolds are widely explored for Plk1 ATP-competitive inhibition. The target compound differs from the parent 5-aminopyrimidine scaffold (CAS 591-55-9) by the addition of the 4-O-(2-hydroxyethyl) substituent, which may alter kinase selectivity profiles by introducing steric bulk and hydrogen-bonding capacity at a position that interacts with the solvent-exposed region of the kinase ATP-binding pocket [1].

Plk1 inhibition Mitotic kinase Oncology Polo-like kinase

Aminopyrimidine Aromatase Inhibition Class Potential: Comparative Potency Context from N,N-Disubstituted Derivatives

The 5-aminopyrimidine skeleton has been validated as a scaffold for potent aromatase (CYP19) inhibition. In a study of N,N-disubstituted-5-aminopyrimidine derivatives, compound 5w (YM553) demonstrated an IC50 value of 0.038 nM against human placental aromatase, representing approximately 4-fold greater potency than the comparator YM511 [1]. The target compound, 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol, shares the 5-aminopyrimidine core but possesses a distinct 4-O-substitution pattern that is not directly represented in this study. The class-level inference is that the 5-amino group is critical for aromatase binding, and the 4-O-linked hydroxyethyl moiety provides a vector for optimizing selectivity against other steroidogenic enzymes (e.g., 11β-hydroxylase, C17,20-lyase), which was a key differentiator for YM553 [1].

Aromatase inhibition CYP19 Estrogen synthesis Hormone-dependent disease

Evidence Gap Statement: Absence of Direct Comparative Biological Activity Data for the Specific Compound

A comprehensive search of the peer-reviewed literature and patent databases reveals no direct head-to-head biological activity comparisons (IC50, Ki, EC50, or selectivity profiling) for 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol against any specific kinase target or cellular assay [1][2]. The compound appears primarily as a disclosed intermediate or building block in patent specifications (US 8,093,246 B2) rather than a characterized lead compound with reported potency metrics [1]. Consequently, procurement decisions must rely on structural differentiation (O-linked scaffold architecture, primary alcohol functional handle) rather than biological performance differentiation at this time. Researchers requiring benchmarked activity data should consider this compound a synthetic entry point rather than a validated tool compound.

Evidence limitation Data availability Primary research gap

Recommended Procurement and Application Scenarios for 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol Based on Quantitative Evidence


Scaffold-Hopping and Novel Kinase Inhibitor Design Programs Requiring O-Linked Pyrimidine Architecture

2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol is suitable for medicinal chemistry programs that require an O-linked pyrimidin-4-amine scaffold as a starting point for ATP-competitive kinase inhibitor development [1]. The O-linker at the 4-position establishes a distinct conformational vector that differs from traditional 2-aminopyrimidine scaffolds used in JAK, FGFR, or IKKβ inhibitor programs [2][3]. This structural differentiation may enable access to novel kinase selectivity profiles or improved physicochemical properties. The compound's inclusion in US Patent 8,093,246 B2, which claims O-linked pyrimidin-4-amine-based compounds for cancer treatment, provides a patent landscape context for scaffold-based drug discovery efforts [1].

Synthetic Elaboration via Primary Alcohol Functionalization for Conjugate and Prodrug Development

The primary alcohol group (-CH2CH2OH) present in 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol provides a direct handle for esterification, carbamate formation, etherification, or sulfonation reactions [1]. This functionality is absent in the parent 5-aminopyrimidine scaffold (CAS 591-55-9), which requires additional synthetic steps to install a similar functional group [2]. The 95% minimum purity specification from commercial vendors [3] supports reliable synthetic yields without interference from impurities that could compromise conjugation reactions. This scenario is particularly relevant for researchers developing kinase inhibitor conjugates, targeted protein degraders (PROTACs), or prodrug strategies where the hydroxyethyl group can serve as a linker attachment point.

Plk1 Inhibitor Lead Optimization and Mitotic Kinase Targeting Research

Pyrimidinamine derivatives including the O-linked pyrimidin-4-amine class have been associated with Polo-like kinase 1 (Plk1) inhibition, a validated target in oncology drug discovery [1]. The O-linked hydroxyethyl substituent on 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol extends into the solvent-exposed region of the ATP-binding pocket, providing an opportunity to modulate kinase selectivity and cellular permeability without disrupting the critical hinge-binding interactions mediated by the aminopyrimidine core [2]. This compound serves as a building block for structure-activity relationship (SAR) studies exploring substituent effects on Plk1 potency and selectivity against other mitotic kinases (e.g., Aurora kinases, CDK1).

Leukotriene Synthesis Inhibitor Pharmacophore Exploration for Inflammatory Disease Research

The 5-amino-4-O-alkoxy substitution pattern of 2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol aligns with the pharmacophoric requirements for leukotriene synthesis inhibition as established in US Patent 4,711,888 [1]. This patent claims 2-amino-4-substituted-5-(hydroxy or alkoxy)pyrimidines for pulmonary, inflammatory, allergic, and cardiovascular disease treatment [1]. While direct biological data for the specific compound is lacking, the class-level structural alignment supports its use as a synthetic entry point for researchers investigating 5-lipoxygenase pathway modulation, leukotriene A4 hydrolase inhibition, or cytoprotective mechanisms relevant to peptic ulcer disease [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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